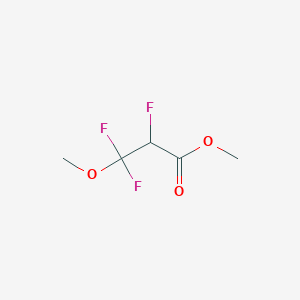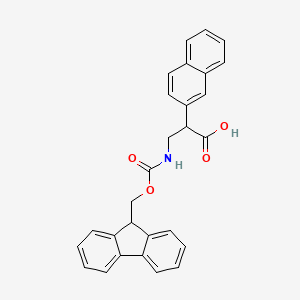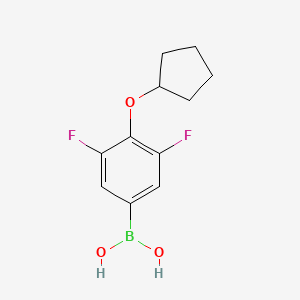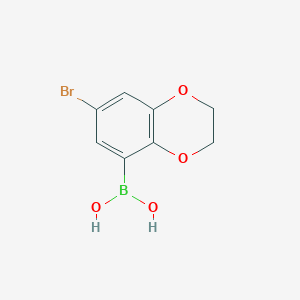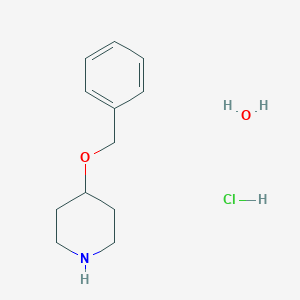
4-(Benzyloxy)piperidine hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)piperidine hydrochloride hydrate is an organic compound with the molecular formula C12H17NO·HCl·H2O. It is a white to off-white solid that is soluble in water and various organic solvents. This compound is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)piperidine hydrochloride hydrate typically involves the reaction of piperidine with benzyl alcohol in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The general steps are as follows:
- Dissolve piperidine in anhydrous toluene.
- Add benzyl alcohol and a suitable catalyst, such as palladium on carbon.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and acidify with hydrochloric acid to form the hydrochloride salt.
- Filter, wash, and dry the resulting solid to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4-(Benzyloxy)piperidine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
科学研究应用
4-(Benzyloxy)piperidine hydrochloride hydrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of 4-(Benzyloxy)piperidine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
相似化合物的比较
4-(Benzyloxy)piperidine hydrochloride hydrate can be compared to other similar compounds, such as:
4-Benzylpiperidine: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
4-(Phenylmethoxy)piperidine: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
2-Benzyloxy-6-nitrotoluene: Contains a nitro group, which significantly alters its chemical properties and applications
The uniqueness of this compound lies in its combination of the benzyloxy group and the piperidine ring, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-phenylmethoxypiperidine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH.H2O/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-13H,6-10H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWIPKLMGJXMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
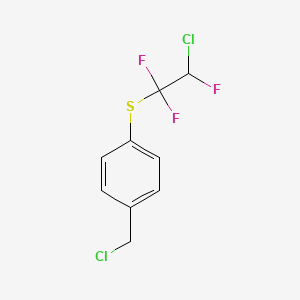
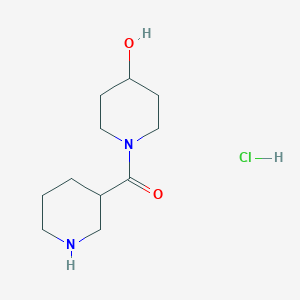
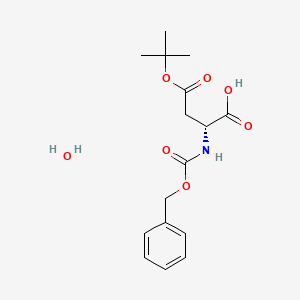

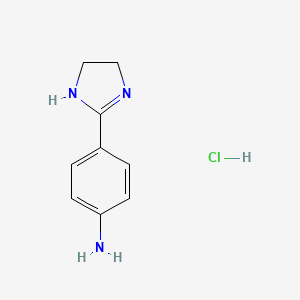
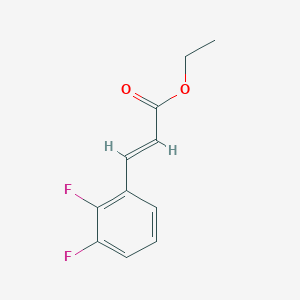
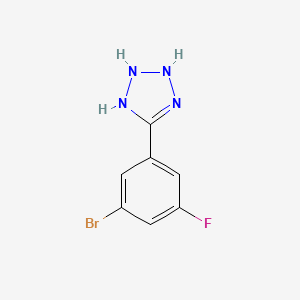
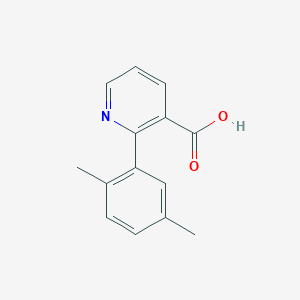
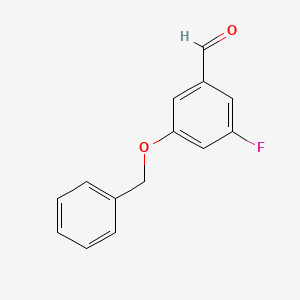
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride](/img/structure/B6343525.png)
